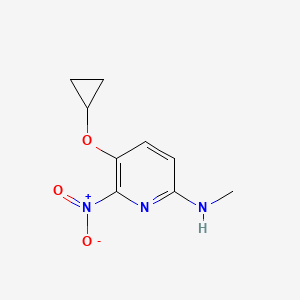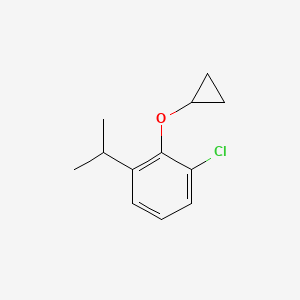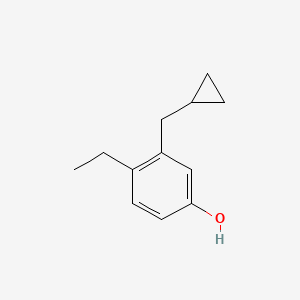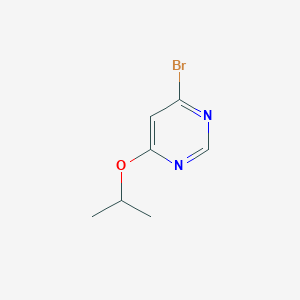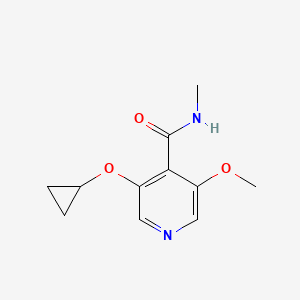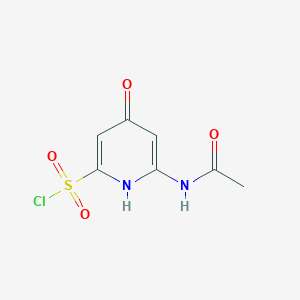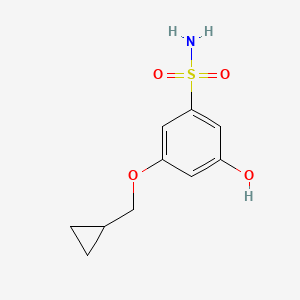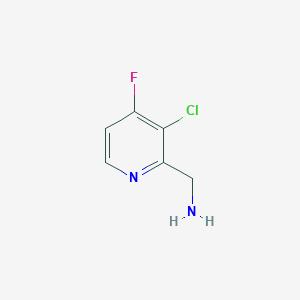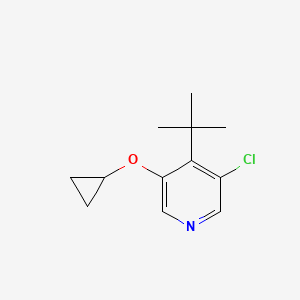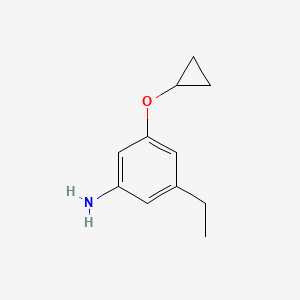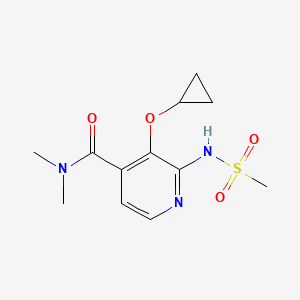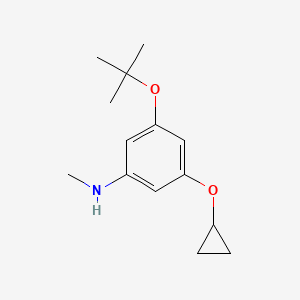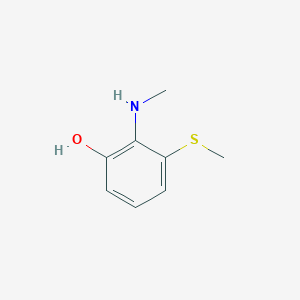
2-(Methylamino)-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-3-(methylsulfanyl)phenol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenol group substituted with a methylamino group and a methylsulfanyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3-(methylsulfanyl)phenol typically involves the introduction of the methylamino and methylsulfanyl groups onto a phenol ring. One common method involves the reaction of 2-chloromethyl-3-methylsulfanylphenol with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-3-(methylsulfanyl)phenol may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it targets the quorum regulator SarA in Staphylococcus aureus, leading to the inhibition of biofilm formation and the down-regulation of virulence genes . This interaction disrupts the quorum sensing process, which is crucial for bacterial communication and pathogenicity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)methylphenol: Shares a similar structure but lacks the methylsulfanyl group.
4-(Methylamino)phenol: Another phenol derivative with a methylamino group at a different position.
Uniqueness
2-(Methylamino)-3-(methylsulfanyl)phenol is unique due to the presence of both the methylamino and methylsulfanyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(methylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-9-8-6(10)4-3-5-7(8)11-2/h3-5,9-10H,1-2H3 |
InChI Key |
XHLHAXIVPXDKDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


